3,4-dichloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
3,4-dichloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound with the molecular formula C18H15Cl2N3O4S and a molecular weight of 440.3 g/mol . This compound is known for its complex structure, which includes dichlorophenyl, isoxazolyl, and sulfonyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a dichlorobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonamide Formation: The intermediate product is then reacted with a sulfonamide derivative, such as 5-methyl-3-isoxazolylamine, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3,4-dichloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(4-methyl-2-nitro-phenyl)-benzamide
- 2,4-dichloro-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)-benzamide
Uniqueness
3,4-dichloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichlorophenyl and isoxazolyl groups contribute to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C17H13Cl2N3O4S |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C17H13Cl2N3O4S/c1-10-8-16(21-26-10)22-27(24,25)13-5-3-12(4-6-13)20-17(23)11-2-7-14(18)15(19)9-11/h2-9H,1H3,(H,20,23)(H,21,22) |
InChI Key |
DRRCQQFLVIBMJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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